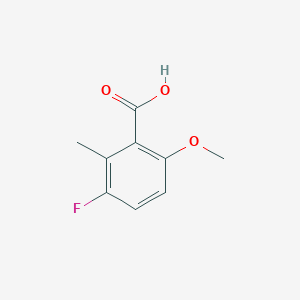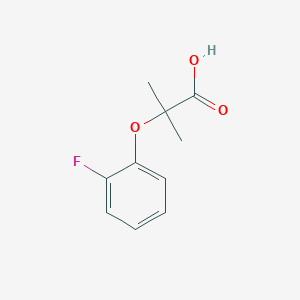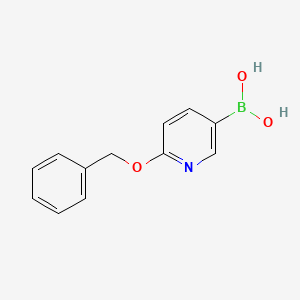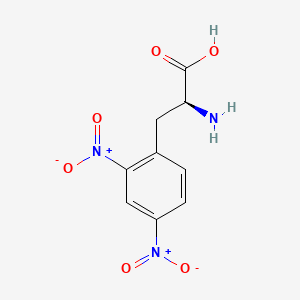
3-Fluoro-6-methoxy-2-methylbenzoic acid
Übersicht
Beschreibung
The compound "3-Fluoro-6-methoxy-2-methylbenzoic acid" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar functional groups and structural motifs. For instance, compounds with methoxy groups and fluorinated aromatic rings are common in the literature provided, which suggests a relevance in the context of fluorescence, sensing applications, and as intermediates in pharmaceutical synthesis .
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures starting from commercially available materials. For example, the synthesis of 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid involves bromination, methylation, Suzuki coupling, and hydrolysis . Similarly, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives starts from 6-methoxy-3-methylbenzofuran-2-carboxylic acid . These methods could potentially be adapted for the synthesis of "3-Fluoro-6-methoxy-2-methylbenzoic acid" by considering the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and HRMS. X-ray diffraction analysis has been used to determine the spatial structure of certain compounds, which is crucial for understanding the relationship between structure and function . These techniques would be applicable for analyzing the molecular structure of "3-Fluoro-6-methoxy-2-methylbenzoic acid" once synthesized.
Chemical Reactions Analysis
The related compounds exhibit reactivity that is characteristic of their functional groups. For instance, the presence of a methoxy group can influence the electronic properties of the aromatic system and affect its reactivity . The fluorinated aromatic compounds have been used as fluorescent probes and sensors, indicating their potential to participate in specific chemical reactions with analytes such as metal cations and thiols .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, fluorescence, and acidity. For example, the high acidity of the fluorophenol moiety in some compounds enhances their sensitivity to pH and selectivity in metal cation sensing . The absorption and emission spectra of compounds can vary with solvent polarity and the presence of different substituents . These insights can be extrapolated to predict the properties of "3-Fluoro-6-methoxy-2-methylbenzoic acid".
Safety And Hazards
Eigenschaften
IUPAC Name |
3-fluoro-6-methoxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHOVFGSZQZYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-6-methoxy-2-methylbenzoic acid | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)
![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)



![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)







